molecular formula C13H16ClN3O B2998745 2-(piperazine-1-carbonyl)-1H-indole hydrochloride CAS No. 1028800-67-0

2-(piperazine-1-carbonyl)-1H-indole hydrochloride

Cat. No. B2998745
CAS RN: 1028800-67-0
M. Wt: 265.74
InChI Key: RVRINISKQQDUMY-UHFFFAOYSA-N
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Description

The compound “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” is a derivative of indole and piperazine. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Scientific Research Applications

Anticancer Agent Development

The compound has been studied for its potential as an anticancer agent. Researchers have optimized known inhibitors by introducing piperazine as a linker, leading to the discovery of compounds with active and acceptable cytotoxic properties . This suggests that “2-(piperazine-1-carbonyl)-1H-indole hydrochloride” could be a valuable scaffold in the design of new anticancer drugs.

Acetylcholinesterase Inhibition

This compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . Piperazine derivatives have been synthesized and evaluated for their AChE inhibitory activities, indicating potential applications in treating cognitive disorders.

Alzheimer’s Disease Treatment

Linked to its AChE inhibitory activity, “this compound” derivatives could be used in the treatment of Alzheimer’s disease. The compound’s ability to modulate neurotransmitter levels in the brain makes it a candidate for addressing the cholinergic hypothesis of Alzheimer’s pathogenesis .

Neurotransmitter Level Modulation

The compound’s influence on neurotransmitter levels extends beyond Alzheimer’s treatment. It could be applied in various neurological conditions where neurotransmitter regulation is a therapeutic target, offering a new avenue for drug development .

Enzyme Inhibition for Neurodegenerative Disorders

Beyond AChE, “this compound” and its derivatives may inhibit other enzymes involved in neurodegenerative disorders. This broadens its potential application in the pharmaceutical field for various neurological diseases .

Molecular Docking Studies

Molecular docking studies of piperazine derivatives, including “this compound”, have been conducted to understand ligand-protein interactions. This research aids in the rational design of drugs targeting specific proteins involved in disease processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, some piperazine compounds are classified as Acute Tox. 4 Oral .

Future Directions

The future directions for this compound would depend on its potential uses. For example, piperazine derivatives are being investigated for their potential use in a variety of medical applications .

properties

IUPAC Name

1H-indol-2-yl(piperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12;/h1-4,9,14-15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRINISKQQDUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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